molecular formula C8H10N2O3 B8014028 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8014028
M. Wt: 182.18 g/mol
InChI Key: WOIXOUCPSUTOFC-UHFFFAOYSA-N
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Description

4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by functionalization at specific positions. For instance, starting from a suitable precursor, the pyrazole ring can be constructed through cyclization reactions, and subsequent formylation and carboxylation steps can introduce the formyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic processes, high-pressure reactions, and continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products:

    Oxidation: 4-Carboxy-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Hydroxymethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 4-formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • 4-Formyl-2-isopropylthiazole
  • Cyclohexanecarboxylic acid

Comparison: Compared to similar compounds, 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-formyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)10-7(8(12)13)6(4-11)3-9-10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXOUCPSUTOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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